tert-Butyl (4-ethynylpyridin-2-yl)carbamate
Description
Properties
IUPAC Name |
tert-butyl N-(4-ethynylpyridin-2-yl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-5-9-6-7-13-10(8-9)14-11(15)16-12(2,3)4/h1,6-8H,2-4H3,(H,13,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZLOEVLUFORFSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC=CC(=C1)C#C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60703924 | |
| Record name | tert-Butyl (4-ethynylpyridin-2-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60703924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1196145-93-3 | |
| Record name | tert-Butyl (4-ethynylpyridin-2-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60703924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (4-ethynylpyridin-2-yl)carbamate typically involves the reaction of 4-ethynylpyridine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent any unwanted side reactions. The product is then purified using standard techniques such as column chromatography .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors may be used to improve efficiency and safety .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl (4-ethynylpyridin-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.
Substitution: The ethynyl group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products:
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Chemical Applications
1. Synthesis of Complex Molecules
- tert-Butyl (4-ethynylpyridin-2-yl)carbamate serves as a versatile building block in organic synthesis. Its ethynyl and carbamate functional groups allow for various chemical modifications, making it suitable for the creation of more complex molecules used in research and development.
2. Reaction Mechanisms
- The compound can participate in several types of reactions:
- Oxidation : Using agents like potassium permanganate.
- Reduction : Employing lithium aluminum hydride.
- Substitution Reactions : The ethynyl group can be replaced by other nucleophiles, expanding its utility in synthetic pathways.
Biological Applications
1. Drug Discovery
- In biological research, this compound is being explored as a potential ligand for enzyme inhibitors. Its ability to interact with biological macromolecules positions it as a candidate for drug development, particularly for neurological disorders .
2. Neuroprotective Studies
- Recent studies have indicated that derivatives of this compound may exhibit protective effects against neurotoxicity induced by amyloid beta peptides, which are implicated in Alzheimer's disease. This suggests potential therapeutic applications in neurodegenerative diseases .
Medical Applications
1. Precursor for Pharmacologically Active Compounds
- The compound is investigated as a precursor in the synthesis of various pharmacologically active compounds. Its structural features make it a candidate for developing drugs targeting specific neurological pathways .
2. Potential Therapeutic Roles
- There is ongoing research into its role as an acetylcholinesterase inhibitor, which could provide benefits in treating cognitive impairments associated with aging and neurodegenerative conditions .
Industrial Applications
1. Specialty Chemicals Production
- In the industrial sector, this compound is utilized in the manufacture of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various applications, including polymer production .
2. Material Science
Mechanism of Action
The mechanism of action of tert-Butyl (4-ethynylpyridin-2-yl)carbamate involves its interaction with specific molecular targets. The ethynyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The pyridine ring can participate in π-π interactions with aromatic residues in proteins, enhancing binding affinity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key analogs of tert-butyl (4-ethynylpyridin-2-yl)carbamate, highlighting differences in substituents, molecular properties, and applications:
Key Observations:
Electronic Effects: Electron-donating groups (e.g., methyl in ) increase pyridine ring electron density, stabilizing intermediates in nucleophilic aromatic substitution. Electron-withdrawing groups (e.g., cyano in , halogens in ) enhance electrophilicity, facilitating cross-coupling reactions (e.g., Suzuki, Sonogashira). The ethynyl group in the target compound likely combines strong electron-withdrawing character with linear geometry, enabling unique reactivity (e.g., cycloadditions).
Steric and Solubility Profiles: Bulky substituents (e.g., tert-butyl in Boc group) improve steric protection of reactive sites but may reduce solubility . Polar groups (e.g., cyano ) enhance aqueous solubility, critical for bioavailability in drug candidates.
Crystallographic Behavior :
- The methyl analog forms intermolecular N–H···N hydrogen-bonded dimers in crystal lattices, influencing solid-state stability .
- Halogenated analogs (e.g., iodo ) may exhibit distinct packing modes due to halogen bonding.
Reactivity in Cross-Coupling Reactions
Halogenated analogs (e.g., bromo , iodo ) are extensively used in Pd-catalyzed cross-couplings. For example:
- Suzuki-Miyaura coupling of tert-butyl (4-bromopyridin-2-yl)carbamate with boronic acids yields biaryl derivatives for drug discovery .
- The ethynyl group’s triple bond could enable Sonogashira couplings to install aryl or alkyl chains.
Structural Insights from Crystallography
The methyl derivative’s crystal structure reveals dimerization via N–H···N bonds, a feature that may stabilize intermediates during synthesis . Similar analyses for the ethynyl analog could inform its handling in solid-phase reactions.
Biological Activity
Tert-butyl (4-ethynylpyridin-2-yl)carbamate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in neuropharmacology and cancer research. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various models, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is . Its structure features a pyridine ring substituted with an ethynyl group and a carbamate moiety, which contributes to its biological properties.
Research indicates that this compound exhibits multiple mechanisms of action:
- Acetylcholinesterase Inhibition : The compound has been shown to inhibit acetylcholinesterase activity, which may enhance cholinergic transmission and provide neuroprotective effects against conditions such as Alzheimer's disease .
- Anti-inflammatory Effects : It may modulate inflammatory pathways by reducing the production of pro-inflammatory cytokines such as TNF-α and IL-6 in neuronal cultures exposed to amyloid-beta .
- Neuroprotection : In vitro studies suggest that the compound can protect astrocytes from amyloid-beta-induced toxicity by mitigating oxidative stress .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
Case Study 1: Neuroprotective Effects
In a study examining the neuroprotective effects of this compound, researchers found that treatment with the compound led to a significant reduction in astrocyte cell death when exposed to amyloid-beta aggregates. The reduction was approximately 20% compared to controls, indicating a protective effect against neurodegeneration .
Case Study 2: Acetylcholinesterase Inhibition
Another investigation focused on the compound's role as an acetylcholinesterase inhibitor. The results demonstrated that this compound effectively inhibited enzyme activity at low concentrations, suggesting potential therapeutic applications for cognitive enhancement in neurodegenerative diseases .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
